AF-353

Übersicht

Beschreibung

AF-353 is a novel, potent, and orally bioavailable antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels implicated in nociception, bladder dysfunction, and chronic cough. It exhibits high selectivity, with pIC50 values of 8.0 and 7.3 for human P2X3 and P2X2/3 receptors, respectively, and demonstrates non-competitive inhibition of ATP activation, distinguishing it from competitive antagonists like A-317491 and TNP-ATP .

Vorbereitungsmethoden

Die Herstellung von AF-353 umfasst synthetische Routen und Reaktionsbedingungen, die darauf ausgelegt sind, eine hohe Reinheit und biologische Aktivität zu erreichen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten. Die industriellen Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, wobei gleichzeitig die Kosteneffizienz und Skalierbarkeit gewährleistet werden .

Analyse Chemischer Reaktionen

AF-353 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Potency and Selectivity

The antagonistic potency of AF-353 has been quantified through various methods, yielding pIC50 values ranging from 7.3 to 8.5 for human and rat P2X3 receptors . Its selectivity profile was established through competitive binding assays against a panel of over 75 receptors, channels, enzymes, and transporters, confirming minimal off-target activity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Oral Bioavailability : Approximately 32.9%

- Half-life : About 1.63 hours

- Protein Binding : High plasma-free fraction at 98.2% .

These characteristics make this compound suitable for in vivo studies and potential clinical applications.

Preclinical Studies

This compound has been investigated in various preclinical models of pain, particularly focusing on its efficacy in conditions such as bone cancer pain. In these studies, systemic administration of this compound resulted in significant attenuation of nociceptive behaviors . The compound's ability to reduce dorsal horn neuronal hyperexcitability indicates both central and peripheral mechanisms of action, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Clinical Implications

The therapeutic implications of this compound extend to several pain-related disorders:

- Chronic Pain : Its antagonistic action on P2X3 and P2X2/3 receptors positions this compound as a candidate for treating chronic pain syndromes.

- Cancer Pain Management : The compound's efficacy in models of bone cancer pain highlights its potential role in oncological pain management strategies .

Study 1: Bone Cancer Pain Model

In a study examining the effects of this compound on bone cancer pain, researchers administered the compound to animal models exhibiting nociceptive behaviors associated with tumor growth. Results indicated that this compound significantly reduced pain responses to mechanical and thermal stimuli, demonstrating both central and peripheral analgesic effects .

Study 2: Electrophysiological Assessment

Electrophysiological assessments conducted on spinal cord neurons revealed that this compound effectively dampened hyperexcitability induced by cancerous cells. This suggests that this compound may mitigate pain through direct action on neuronal excitability pathways in the spinal cord .

Wirkmechanismus

AF-353 exerts its effects by acting as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels gated by ATP and may participate in primary afferent sensitization in a variety of pain-related diseases . The compound inhibits activation by ATP in a non-competitive fashion, which suggests an allosteric mechanism of antagonism .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Profile

- Oral bioavailability : 32.9% in rats, enabling systemic efficacy .

- Half-life : 1.63 hours, with rapid absorption (Tmax = 30 minutes) .

- Protein binding : 98.2%, suggesting high plasma stability .

- Brain penetration : Brain-to-plasma ratio of 6, supporting central nervous system activity .

AF-353 is part of a growing class of P2X3/P2X2/3 antagonists. Below is a detailed comparison with key competitors:

Structural and Mechanistic Differences

Pharmacological and Clinical Profiles

Key Advantages of this compound

Oral Bioavailability : Superior to A-317491 and TNP-ATP, enabling systemic administration .

Central and Peripheral Activity : Brain penetration supports dual action in neuropathic and cancer pain .

Recent Breakthrough in Taste Blocking : First P2X antagonist to transiently inhibit bitter, sweet, salty, and sour tastes, enhancing medication compliance .

Biologische Aktivität

AF-353 is a novel compound that acts as a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are part of the purinergic receptor family. These receptors are implicated in various pain-related conditions and sensory signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, experimental findings, and potential therapeutic applications.

This compound inhibits the activation of P2X3 and P2X2/3 receptors by ATP in a non-competitive manner. This mechanism was determined through various experimental approaches, including radioligand binding assays and whole-cell voltage-clamp electrophysiology. The compound demonstrated high antagonist potency with pIC50 values ranging from 7.3 to 8.5 for rat and human P2X3 receptors, indicating strong inhibitory effects at low concentrations .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Approximately 32.9%

- Half-Life : 1.63 hours

- Protein Binding : 98.2% in plasma .

These characteristics suggest that this compound is suitable for in vivo studies and may be developed into a therapeutic agent for pain management.

Comparative Potency

The table below summarizes the potency of this compound compared to other known antagonists:

| Compound | Target Receptor | pIC50 Range |

|---|---|---|

| This compound | P2X3/P2X2/3 | 7.3 - 8.5 |

| A-317491 | P2X3 | ~6.0 |

| TNP-ATP | P2X1 | ~6.5 |

In Vitro Studies

This compound was tested in various in vitro models, demonstrating its ability to inhibit ATP-induced calcium flux in cells expressing P2X3 receptors. Notably, it did not affect other P2X channels or a range of other receptors, enzymes, and transport proteins, indicating its selectivity .

Pain Models

This compound was evaluated in animal models of chronic pain, specifically in a bone cancer pain model using MRMT-1 mammary gland carcinoma cells implanted in rats. Key findings include:

- Preventive Effects : When administered prophylactically, this compound prevented the development of tactile hypersensitivity.

- Reversal Effects : Dosing at peak-onset (day 17) significantly reversed tactile hypersensitivity without affecting weight-bearing capabilities .

Taste Perception

In studies assessing taste signaling, application of this compound abolished responses to various tastants, including sweet and sour flavors. This suggests that P2X3-containing receptors play a critical role in taste perception .

Case Study: Chronic Pain Management

In a study involving patients with chronic pain conditions, this compound was administered to assess its efficacy in reducing pain sensitivity. Results indicated significant reductions in pain scores compared to baseline measurements, supporting its potential as an analgesic agent.

Case Study: Heart Failure

Recent research has shown that antagonism of P2X3 receptors using this compound can attenuate the progression of heart failure in rat models by normalizing autonomic and respiratory imbalances associated with the condition .

Q & A

Basic Research Questions

Q. What experimental models and methodologies are used to evaluate AF-353’s effects on bladder dysfunction?

this compound’s impact on bladder function is studied using cystometry (measuring intravesical pressure, non-voiding contractions [NVCs], and effective contractions [ECs]) and electromyography (EMG) to assess detrusor muscle activity. Key parameters include NVC frequency, EC peak pressure, inter-contractile intervals, and IPHFO (intermittent phasic high-frequency oscillation) duration. For example, in aged male rats (MOR), this compound (10 mg/kg) reduces NVC frequency and improves voiding patterns by modulating P2X3 receptor activity .

Q. How does this compound inhibit P2X3/P2X2/3 receptors at the molecular level?

this compound acts as a non-competitive antagonist of P2X3 and heteromeric P2X2/3 receptors. In vitro studies using recombinant human and rat P2X3 channels show it inhibits α,β-meATP-evoked calcium flux with pIC50 values of 8.0 (P2X3) and 7.3 (P2X2/3). Electrophysiological assays confirm its suppression of agonist-induced currents independent of α,β-meATP concentration, supporting its non-competitive mechanism .

Q. What is the synthetic route for this compound?

this compound is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. The key intermediate, 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile, is reacted with Bredereck reagent, aniline hydrochloride, and guanidine carbonate in a one-pot reaction. Structural confirmation is achieved using ¹H NMR and mass spectrometry, with a total yield of 55% .

Q. What pharmacokinetic properties make this compound suitable for in vivo studies?

this compound exhibits oral bioavailability and crosses the blood-brain barrier. Pharmacodynamic studies in rats show dose-dependent inhibition of bladder afferent signals (e.g., 10–20 mg/kg reduces ATP-evoked hyperexcitability for 4–6 hours). Its stability in DMSO (105 mg/mL solubility) and storage at -20°C for up to 12 months facilitate experimental use .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on bladder contraction intervals be resolved?

Discrepancies arise in aged (MOR) vs. young (MYR) rat models. While this compound shortens inter-contractile intervals in MYR, it prolongs intervals in MOR due to age-related P2X3 receptor overexpression. Researchers should stratify results by age, use longitudinal EMG recordings, and validate with immunohistochemistry for P2X3 receptor density in bladder tissue .

Q. What methodologies quantify this compound’s efficacy in bone cancer pain models?

In vivo electrophysiology measures dorsal horn neuronal hyperexcitability evoked by mechanical/thermal stimuli. This compound (oral administration) attenuates bone cancer pain by reducing phosphorylated ERK in dorsal root ganglia and blocking ATP release from MRMT-1 carcinoma cells. Spinal cord application confirms central nervous system penetration .

Q. How does this compound’s non-competitive antagonism influence agonist concentration-response relationships?

Unlike competitive antagonists, this compound’s inhibition of P2X3 currents does not depend on α,β-meATP concentration . Dose-response curves show consistent suppression across agonist concentrations (1–100 μM), validated via patch-clamp electrophysiology. This property makes it effective in high-ATP pathological environments (e.g., inflammation or cancer) .

Q. What are the implications of this compound’s bitter taste-blocking properties for clinical trials?

this compound transiently blocks bitter/savory tastes by inhibiting P2X3 receptors on taste buds. In human trials, oral rinses with this compound reduce bitterness of drugs like praziquantel for 60–90 minutes. Researchers must design taste perception assays (e.g., gustometer tests) and monitor off-target effects on other oral sensations (e.g., carbonation tingle) .

Q. How does this compound modulate ATP signaling in cancer microenvironments?

Co-culture studies show this compound reduces MRMT-1 carcinoma-induced ERK phosphorylation in dorsal root ganglia neurons, indicating suppression of ATP-driven nociceptive signaling. Extracellular ATP quantification (via luciferase assays) and calcium imaging are critical for validating these interactions .

Q. What statistical approaches address variability in cystometry-derived parameters?

Use mixed-effects models to account for intra-animal variability in NVC frequency or IPHFO duration. Standardize data by normalizing to baseline measurements (e.g., pre-drug vs. post-drug). For example, this compound increases threshold pressure from 30 to 40 cmH₂O in female rats, with significance determined via ANOVA and post-hoc Tukey tests .

Eigenschaften

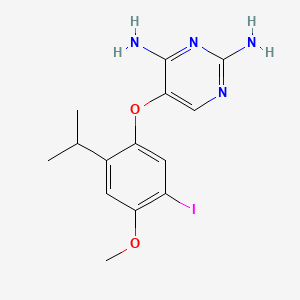

IUPAC Name |

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATPYXMXFBBKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580447 | |

| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865305-30-2 | |

| Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.